Acetic acid;2-bromo-3-phenylprop-2-en-1-ol
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Overview
Description
Acetic acid;2-bromo-3-phenylprop-2-en-1-ol is an organic compound with the molecular formula C9H9BrO2. This compound is characterized by the presence of a bromine atom, a phenyl group, and a hydroxyl group attached to a propenyl chain. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-bromo-3-phenylprop-2-en-1-ol typically involves the bromination of cinnamic acid. The reaction is carried out in the presence of bromine and a suitable solvent like dichloromethane. The reaction proceeds through the addition of bromine to the double bond of cinnamic acid, resulting in the formation of 2,3-dibromo-3-phenylpropanoic acid. This intermediate is then subjected to dehydrobromination to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-bromo-3-phenylprop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are commonly used.
Major Products Formed
Oxidation: Formation of 2-bromo-3-phenylprop-2-en-1-one.
Reduction: Formation of 2-phenylprop-2-en-1-ol.
Substitution: Formation of 2-hydroxy-3-phenylprop-2-en-1-ol.
Scientific Research Applications
Acetic acid;2-bromo-3-phenylprop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;2-bromo-3-phenylprop-2-en-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Cinnamic acid: A precursor in the synthesis of acetic acid;2-bromo-3-phenylprop-2-en-1-ol.
2-Bromo-3-phenylpropanoic acid: An intermediate in the synthesis process.
2-Phenylprop-2-en-1-ol: A reduction product of the compound.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.
Properties
CAS No. |
63382-60-5 |
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Molecular Formula |
C11H13BrO3 |
Molecular Weight |
273.12 g/mol |
IUPAC Name |
acetic acid;2-bromo-3-phenylprop-2-en-1-ol |
InChI |
InChI=1S/C9H9BrO.C2H4O2/c10-9(7-11)6-8-4-2-1-3-5-8;1-2(3)4/h1-6,11H,7H2;1H3,(H,3,4) |
InChI Key |
SRCUUKVIXBYBRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C=C(CO)Br |
Origin of Product |
United States |
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